
4-Biphenyl-4-yl-but-3-yn-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Biphenyl-4-yl-but-3-yn-2-ol is an organic compound with the molecular formula C16H14O and a molecular weight of 222.28 g/mol It is characterized by a biphenyl group attached to a butyn-2-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Biphenyl-4-yl-but-3-yn-2-ol typically involves the Sonogashira coupling reaction. This reaction is carried out by mixing an aryl iodide with a terminal alkyne in the presence of a palladium catalyst (10% Pd/C), triphenylphosphine (PPh3), and copper iodide (CuI) under an inert atmosphere of argon . The reaction mixture is stirred at 85°C for 10-24 hours, followed by purification through column chromatography using hexane/ethyl acetate as the eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a fundamental approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, catalyst loading, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Biphenyl-4-yl-but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Formation of biphenyl-4-yl-but-3-yn-2-one or biphenyl-4-yl-but-3-ynoic acid.
Reduction: Formation of biphenyl-4-yl-but-3-en-2-ol or biphenyl-4-yl-butane-2-ol.
Substitution: Formation of biphenyl-4-yl-but-3-yn-2-chloride or biphenyl-4-yl-but-3-yn-2-bromide.
科学的研究の応用
4-Biphenyl-4-yl-but-3-yn-2-ol has diverse applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Biphenyl-4-yl-but-3-yn-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the biphenyl and alkyne moieties can participate in π-π interactions and other non-covalent interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .
類似化合物との比較
Similar Compounds
4-Phenylbut-3-yn-2-ol: Similar structure but with a single phenyl group instead of a biphenyl group.
4-Biphenyl-4-yl-but-3-en-2-ol: Similar structure but with an alkene group instead of an alkyne group.
Biphenyl-4-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
4-Biphenyl-4-yl-but-3-yn-2-ol is unique due to its combination of a biphenyl group and an alkyne moiety, which imparts distinct chemical reactivity and potential for diverse applications. Its structural features enable it to participate in a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research.
特性
分子式 |
C16H14O |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
4-(4-phenylphenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C16H14O/c1-13(17)7-8-14-9-11-16(12-10-14)15-5-3-2-4-6-15/h2-6,9-13,17H,1H3 |
InChIキー |
PCGOFSQSJBXALH-UHFFFAOYSA-N |
正規SMILES |
CC(C#CC1=CC=C(C=C1)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



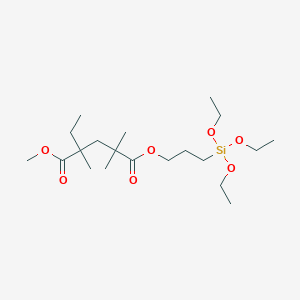
![N'-[(Z)-thiophen-2-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B14120924.png)

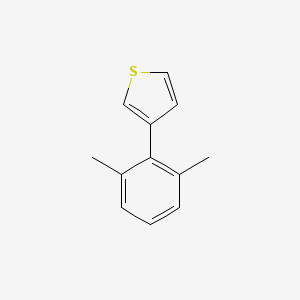
![1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyranyl-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B14120929.png)
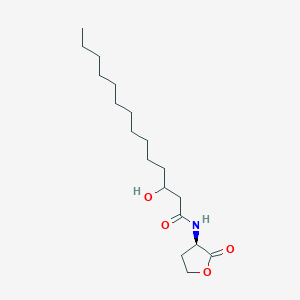
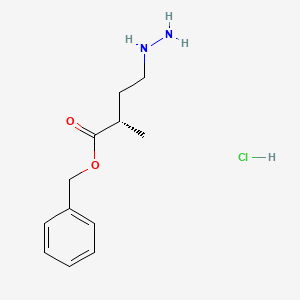
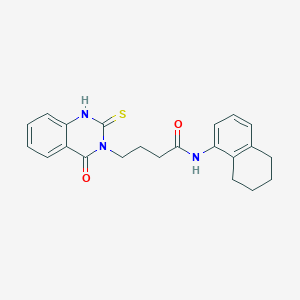
![N-(2-chloro-4-methylphenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120946.png)
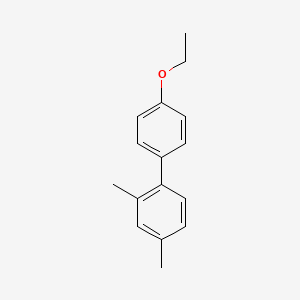
![(E)-1-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B14120967.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B14120974.png)

